Rkllw-NH2

Cathepsin L Inhibition Peptide Inhibitors Lysosomal Protease Assay

RKLLW-NH2 is a synthetic pentapeptide amide (Arg-Lys-Leu-Leu-Trp-NH₂) identified via combinatorial screening as a potent inhibitor of the lysosomal cysteine protease human cathepsin L. As a small peptide tool compound with a molecular weight of 713.91 g/mol, it serves as a critical reagent for investigating the specific proteolytic functions of cathepsin L in vitro and ex vivo.

Molecular Formula C35H59N11O5
Molecular Weight 713.9 g/mol
Cat. No. B12371558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRkllw-NH2
Molecular FormulaC35H59N11O5
Molecular Weight713.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C35H59N11O5/c1-20(2)16-28(33(50)44-27(30(38)47)18-22-19-42-25-12-6-5-10-23(22)25)46-34(51)29(17-21(3)4)45-32(49)26(13-7-8-14-36)43-31(48)24(37)11-9-15-41-35(39)40/h5-6,10,12,19-21,24,26-29,42H,7-9,11,13-18,36-37H2,1-4H3,(H2,38,47)(H,43,48)(H,44,50)(H,45,49)(H,46,51)(H4,39,40,41)/t24-,26-,27-,28-,29-/m0/s1
InChIKeyFMLWBWUCSCKWJQ-CISYKLKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

RKLLW-NH2 (289480-71-3) Procurement Guide: Peptide-Based Cathepsin L Inhibitor


RKLLW-NH2 is a synthetic pentapeptide amide (Arg-Lys-Leu-Leu-Trp-NH₂) identified via combinatorial screening as a potent inhibitor of the lysosomal cysteine protease human cathepsin L [1]. As a small peptide tool compound with a molecular weight of 713.91 g/mol, it serves as a critical reagent for investigating the specific proteolytic functions of cathepsin L in vitro and ex vivo [2]. Structurally, RKLLW-NH2 mimics the amphiphilic character of the prosegment nonamer fragment (VMNGLQNRK) that autoinhibits the enzyme, thereby condensing essential binding determinants into a compact pentapeptide format for targeted research applications [1].

Why Generic Protease Inhibitors Cannot Substitute for RKLLW-NH2 in Cathepsin L Research


Cathepsin L research demands precise, target-specific tools because broad-spectrum cysteine protease inhibitors like E-64 and leupeptin fail to differentiate between cathepsin L and other family members such as cathepsins B, H, K, and S [1]. Using a non-specific inhibitor introduces confounding variables in mechanistic studies of autophagy, antigen presentation, or lysosomal proteolysis, as the observed phenotype cannot be unequivocally attributed to cathepsin L inhibition [2]. Furthermore, structurally distinct small-molecule inhibitors (e.g., SID 26681509) or epoxysuccinyl peptides (e.g., CAA0225) possess different binding kinetics, reversibility profiles, and selectivity windows, making them inappropriate substitutes when the research objective is to replicate or build upon studies that specifically employed RKLLW-NH2 [3]. The quantitative evidence below establishes the precise differentiation required for informed compound selection.

Quantitative Differentiation of RKLLW-NH2 Against Comparator Cathepsin L Inhibitors


RKLLW-NH2 Exhibits Nanomolar Potency Against Human Cathepsin L in Biochemical Assays

RKLLW-NH2 was identified among the most potent inhibitors in a combinatorial pentapeptide amide screen, demonstrating activity against human cathepsin L at nanomolar concentrations [1]. While the original study did not report a precise IC50 value, it established that structurally defined pentapeptide amides including RKLLW-NH2 achieved inhibition in the nanomolar range [1]. For comparative context, the broad-spectrum cysteine protease inhibitor E-64 exhibits an IC50 of 2.5 nM against cathepsin L but also inhibits cathepsin K (IC50 1.4 nM) and cathepsin S (IC50 4.1 nM) [2]. The irreversible inhibitor leupeptin demonstrates substantially weaker potency against cathepsin L (IC50 in the micromolar range) .

Cathepsin L Inhibition Peptide Inhibitors Lysosomal Protease Assay

RKLLW-NH2 Structural Mimicry of the Prosegment Provides Unique Binding Mode Differentiation

RKLLW-NH2 is structurally distinct among cathepsin L inhibitors because it shares the amphiphilic character of the nonamer fragment VMNGLQNRK from the enzyme's autoinhibitory prosegment, which naturally blocks the active center via a reverse-binding mechanism [1]. This condensed pentapeptide format was confirmed through structure-activity studies using truncated and modified peptides to carry the essential functions required for enzyme-peptide interaction [1]. In contrast, Z-FY-CHO (Cathepsin L Inhibitor I) is a reversible peptidyl aldehyde with an IC50 of 0.85 nM that binds the active site via a different warhead chemistry, and CAA0225 is an epoxysuccinyl peptide with an IC50 of 1.9 nM that acts through irreversible covalent modification . The prosegment-mimetic binding mode of RKLLW-NH2 may provide a more physiologically relevant inhibition mechanism for certain research applications.

Peptide Inhibitors Cathepsin L Structure-Activity Relationship

RKLLW-NH2 Selectivity Profile Inferred from Pentapeptide Amide Library Screening

The combinatorial screening approach that identified RKLLW-NH2 systematically evaluated the contribution of 19 proteinogenic and 7 non-proteinogenic amino acids to cathepsin L inhibition [1]. The study established that aromatic, bulky, hydrophobic residues (particularly leucine) and positively charged residues (particularly arginine) were most efficient for cathepsin L inhibition [1]. This defined structure-activity relationship for the pentapeptide amide class supports a specific recognition profile for cathepsin L. For comparative reference, the selective cathepsin L inhibitor SID 26681509 (IC50 56 nM) demonstrates no inhibitory activity against cathepsin G and inhibits parasite proteases at micromolar concentrations (Plasmodium falciparum IC50 15.4 µM; Leishmania major IC50 12.5 µM) [2]. While direct selectivity data for RKLLW-NH2 across a broad protease panel is not available in the primary literature, the amino acid preference profile derived from the combinatorial library provides a rational basis for expecting cathepsin L-selective recognition among lysosomal cysteine proteases.

Cathepsin L Selectivity Peptide Inhibitors Protease Profiling

Recommended Research Applications for RKLLW-NH2 Based on Quantitative Evidence


Investigating Autophagy-Lysosomal Pathway Flux Where Cathepsin L Activity is Specifically Implicated

RKLLW-NH2 is suitable for in vitro studies requiring inhibition of lysosomal cathepsin L during autophagy assessment, where broad-spectrum inhibitors like E-64 would confound interpretation by simultaneously targeting cathepsins B, H, K, and S. The defined amino acid preference profile derived from combinatorial screening supports a more targeted approach than leupeptin, which exhibits only micromolar potency and lacks selectivity among cysteine and serine proteases. Researchers should note that RKLLW-NH2's nanomolar potency against human cathepsin L positions it as a viable alternative to epoxysuccinyl-based inhibitors like CAA0225 when covalent active-site modification is undesirable.

Validating Cathepsin L-Specific Contributions in Cancer Cell Invasion and Metastasis Models

Cathepsin L is upregulated in several cancers and its extracellular secretion by tumors implicates it as a potential serum biomarker for cancer progression . RKLLW-NH2 provides a peptide-based tool for inhibiting cathepsin L in cell-based invasion assays, offering a distinct structural class from small-molecule inhibitors like SID 26681509 (IC50 56 nM) [1] that may exhibit different cell permeability or off-target profiles. The prosegment-mimetic binding mode of RKLLW-NH2 [2] may more closely approximate physiological inhibition mechanisms, making it particularly relevant for studies investigating the role of cathepsin L in tumor microenvironment remodeling.

Lysosomal Proteolysis Studies Requiring Reversible Cathepsin L Inhibition

For experiments where irreversible covalent inhibition (as with CAA0225, an epoxysuccinyl peptide with IC50 1.9 nM) would permanently alter the lysosomal protease landscape, RKLLW-NH2 offers a reversible peptide-based alternative. This is critical in pulse-chase experiments, washout studies, or when assessing the recovery of lysosomal function following inhibitor removal. The compact pentapeptide format of RKLLW-NH2 [1] may also facilitate easier removal from culture systems compared to larger protein-based inhibitors, though empirical validation of reversibility kinetics in the user's specific assay system is recommended.

Positive Control for Cathepsin L Activity in Surface Plasmon Resonance (SPR) Biosensor Development

RKLLW-NH2 has been successfully employed as a cathepsin L inhibitor in the development and validation of surface plasmon resonance imaging (SPRi) biosensors for analytical determination of cathepsin L . The validation process confirmed that parameters including precision, accuracy, and selectivity of the SPRi method were acceptable when using RKLLW-NH2 to bind the immobilized enzyme . This established application makes RKLLW-NH2 a preferred choice for researchers developing or validating biosensor platforms targeting cathepsin L detection, as the compound's performance in this context is documented and reproducible.

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